1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
1,3-difluoro-4-methyl-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(12)7(6(4)13)14-8(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAINLCGRSWZCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Trichloromethyl-Substituted Benzene Precursors
A key approach to synthesizing fluorinated benzene derivatives such as this compound involves selective fluorination of trichloromethyl-substituted benzene compounds under controlled conditions.
- Starting Materials: 1,3-bis-(trichloromethyl)benzene or derivatives with methyl substitution.
- Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is commonly used as the fluorinating reagent.
- Catalysts: Antimony pentachloride (SbCl5) or similar Lewis acids may be employed to facilitate halogen exchange.
- Reaction Conditions: Autoclave reactions at elevated temperatures (50–110 °C) and pressures (up to 25 bars) under nitrogen atmosphere to prevent oxidation.
- Process: The reaction mixture is stirred for several hours, during which chlorine atoms in the trichloromethyl groups are partially replaced by fluorine atoms, yielding difluoro- and trifluoromethyl-substituted benzene derivatives.
| Parameter | Details |
|---|---|
| Starting material | 1,3-bis-(trichloromethyl)benzene (3 kg) |
| Fluorinating agent | Anhydrous hydrogen fluoride (2 L) |
| Catalyst | Antimony pentachloride (2 g) |
| Temperature | 50 °C to 100 °C |
| Pressure | 20–25 bars under nitrogen |
| Reaction time | 2–6 hours |
| Work-up | Cooling, pressure release, aqueous washings |
| Isolation | Fractional distillation under reduced pressure |
The product mixture typically contains a variety of fluorinated benzene derivatives, including the target 1,3-difluoro compound with trichloromethoxy substituent. Fractional distillation is used to isolate pure compounds based on boiling points and refractive indices.
Halogen Exchange and Ring Functionalization
In some methods, halogen exchange reactions are used to introduce fluorine atoms selectively:
- Halogen Exchange: Chlorine atoms in chloromethyl groups are replaced by fluorine using hydrogen fluoride in the presence of catalysts.
- Methyl Substitution: The methyl group at the 4-position can be introduced via Friedel-Crafts alkylation or by starting from methyl-substituted benzene derivatives.
- Trichloromethoxy Group Formation: This group is formed by chlorination of methoxy or related precursors, followed by further halogen exchange.
Analytical Data and Reaction Product Composition
The reaction mixtures are complex and require detailed analysis for product identification and yield determination. Gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques.
Typical Reaction Product Composition by Gas Chromatography
| Compound | Approximate Composition (%) |
|---|---|
| 1,3-bis-(trichloromethyl)benzene | 4.1 |
| 1-(dichlorofluoromethyl)-3-(trichloromethyl)benzene | 0.8 |
| 1-(chlorodifluoromethyl)-3-(trichloromethyl)benzene | 1.9 |
| 1-(trifluoromethyl)-3-(trichloromethyl)benzene | 52.0 |
| 1-(trifluoromethyl)-3-(dichlorofluoromethyl)benzene | 5.1 |
| 1-(trifluoromethyl)-3-(chlorodifluoromethyl)benzene | 9.2 |
| 1,3-bis-(trifluoromethyl)benzene | 26.2 |
Note: The target compound this compound would be among these fluorinated species depending on substitution patterns and reaction conditions.
Physical Properties for Isolation
| Compound | Boiling Point (°C) | Pressure (mm Hg) | Refractive Index (nD20) | Melting Point (°C) |
|---|---|---|---|---|
| 1,3-difluoro-4,6-bis-(trichloromethyl)benzene | 156 | 12 | - | 77–79 |
| 4,6-difluoro-1,3-bis-(fluorodichloromethyl)benzene | 108–109 | 11 | 1.5008 | - |
| 1-(trifluoromethyl)-3-(trichloromethyl)benzene | 87 | - | 1.4885 | - |
Summary of Preparation Strategy
- The synthesis primarily relies on selective fluorination of trichloromethyl-substituted benzene derivatives using anhydrous hydrogen fluoride under catalytic conditions.
- Reaction control is critical to achieve desired substitution patterns without over-fluorination or decomposition.
- Fractional distillation under reduced pressure is essential for isolating pure compounds.
- Alternative methods involving difluorocarbene intermediates and ring expansion may offer routes to related difluorinated aromatic compounds but require highly pure precursors and inert conditions.
- Analytical techniques such as GC, GC-MS, and NMR are employed to confirm product identity and purity.
Chemical Reactions Analysis
1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trichloromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances biological activity and stability. For instance, derivatives of this compound have shown promise in the development of anti-cancer agents and other therapeutic drugs due to their ability to interact with biological targets effectively .
Agrochemical Formulations
The compound is also utilized in the formulation of agrochemicals. Its trichloromethoxy group contributes to the effectiveness of pesticides and herbicides by improving their solubility and stability in various environmental conditions. Research indicates that such compounds can enhance pest resistance while minimizing environmental impact .
Material Science
In material science, this compound is explored for its potential use in liquid crystal displays (LCDs) and other electronic materials. The compound's unique electronic properties make it suitable for applications in advanced electronic devices, where it can be used to improve performance and efficiency .
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the synthesis of novel anti-cancer agents using derivatives of this compound. The research highlighted how modifications to the fluorinated structure led to increased potency against specific cancer cell lines. The study concluded that further exploration of this compound could yield additional therapeutic options .
Case Study 2: Agrochemical Efficacy
Another research project focused on the efficacy of trichloromethoxy-substituted compounds in agricultural applications. The findings indicated that formulations containing this compound showed improved pest control compared to traditional pesticides, leading to higher crop yields and reduced chemical usage .
Data Tables
| Application Area | Specific Use | Impact |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Enhanced biological activity |
| Agrochemicals | Pesticide formulation | Improved efficacy and reduced environmental impact |
| Material Science | Electronic materials | Enhanced performance in LCDs |
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. For example, its nucleophilic substitution reactions can modify the activity of enzymes or receptors by altering their chemical environment .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, molecular formulas, and applications of 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene with structurally related benzene derivatives:
Key Observations :
- Halogen Diversity : The target compound combines fluorine and chlorine, whereas analogs like oxyfluorfen and nitrofluorfen emphasize chlorine and trifluoromethyl groups. Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals, while chlorine increases lipophilicity .
- Functional Groups: The trichloromethoxy group (-O-CCl₃) is rare compared to more common substituents like trifluoromethyl (-CF₃) or nitro (-NO₂). This group may confer unique steric and electronic effects, influencing reactivity in substitution reactions .
Physicochemical Properties
Though specific data is unavailable, inferences can be drawn:
- Boiling Point/Melting Point: Higher than non-halogenated analogs due to increased molecular weight and halogen interactions.
- Solubility : Likely low in water (high lipophilicity from Cl/F), aligning with agrochemicals like oxyfluorfen .
- Stability : Trichloromethoxy groups may degrade under basic conditions, necessitating careful storage .
Biological Activity
1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 303.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interactions with various biological targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Binding Affinity : Its unique structure allows it to bind to receptors or enzymes, modulating their activity and influencing biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the safety profile of the compound. The results indicate varying degrees of cytotoxicity against different cancer cell lines.
Table 2: Cytotoxicity Data
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of fluorine and trichloromethoxy groups significantly enhances the biological activity of the compound. Modifications in these functional groups can lead to variations in potency and selectivity.
Key Findings:
- Fluorine Substitution : Enhances lipophilicity, improving membrane penetration.
- Trichloromethoxy Group : Contributes to increased binding affinity with target proteins.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antibacterial Agent Development : A study demonstrated that derivatives of this compound showed improved efficacy against drug-resistant Staphylococcus aureus strains when used in combination with conventional antibiotics .
- Cancer Therapeutics : Research indicated that modifications to the core structure could yield compounds with enhanced selectivity for cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the optimal synthetic routes for 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene, and how do reaction conditions influence yield?
Methodological Answer: A generalized synthesis approach involves halogenation and methoxy substitution. For example, refluxing substituted benzaldehydes with halogenated intermediates in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) can yield halogenated methoxybenzene derivatives . Optimization requires monitoring reaction time, solvent polarity, and stoichiometric ratios. Pressure reduction during solvent evaporation improves purity by minimizing side-product formation . Comparative studies using alternative solvents (e.g., DMF or THF) and catalysts (e.g., Lewis acids) could further refine yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR is critical for resolving fluorine substituents, while NMR identifies methyl and methoxy protons.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (211.47 g/mol) and fragmentation patterns .
- IR Spectroscopy : C-F (1100–1200 cm) and C-Cl (550–750 cm) stretches validate substitution patterns .
Cross-referencing with X-ray crystallography (where feasible) resolves structural ambiguities, such as positional isomerism of fluorine and methyl groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer: Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example, the electron-withdrawing trichloromethoxy group (-O-CCl) deactivates the benzene ring, directing nucleophilic attack to positions ortho/para to the methyl group. Comparing activation energies for potential intermediates (e.g., Meisenheimer complexes) under varying conditions (solvent, temperature) predicts regioselectivity . Experimental validation via kinetic isotope effects or Hammett plots strengthens mechanistic insights .
Q. What experimental strategies assess the compound’s stability under thermal or photolytic conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and identifies volatile byproducts (e.g., Cl or CO release) .
- UV-Vis Spectroscopy : Monitors photodegradation kinetics under controlled light exposure (e.g., 254 nm UV light) .
- Storage Stability : Storage at 2–8°C in amber vials minimizes hydrolysis of the trichloromethoxy group, as evidenced by HPLC purity checks over 6-month intervals .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated methoxybenzene derivatives?
Methodological Answer: Contradictions often arise from assay variability (e.g., microbial strain specificity) or impurities. A systematic approach includes:
- Dose-Response Curves : Test compound purity >98% (via HPLC) across multiple concentrations .
- Control Experiments : Compare activity against structurally similar analogs (e.g., 1,4-Difluoro-2-methyl-3-nitrobenzene) to isolate substituent effects .
- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding commercial databases like BenchChem) to identify trends in antimicrobial or cytotoxic activity .
Q. What methodologies validate the environmental persistence of this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD 301B guidelines to measure half-life in soil/water systems .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., demethylated or dehalogenated intermediates) .
- Ecotoxicity Testing : Evaluate Daphnia magna or algae growth inhibition to assess aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
